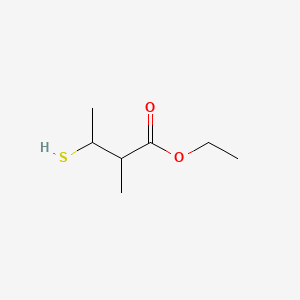
Ethyl 3-mercapto-2-methylbutanoate
Cat. No. B8277624
Key on ui cas rn:
888021-82-7
M. Wt: 162.25 g/mol
InChI Key: YWBKQHMUWNMQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08536364B2
Procedure details


Under nitrogen atmosphere, a mixture of 40.00 g (0.192 mol) of ethyl 3-acetylthio-2-methylbutyrate and 800 ml of ethanol was cooled to −15° C., 72.01 g (0.212 mol, 1.1 Eq) of a 20% solution of sodium ethoxide in ethanol was added dropwise thereto over 1 hour, and the mixture was stirred for 3 hours. The reaction mixture was neutralized with 15.00 g of acetic acid, and then ethanol was evaporated off under reduced pressure. After addition of an aqueous sodium chloride solution to the residue, extraction with diethyl ether was performed. The organic layer was washed successively with a saturated aqueous sodium bicarbonate solution and brine (twice). The solvent in the organic layer was evaporated off, and vacuum distillation (35 to 36° C./2 torr) was performed to give 17.63 g of the objective compound (GC purity: 99.3%, yield: 56.1%, diastereomer ratio: 80.6/19.4).
Name
ethyl 3-acetylthio-2-methylbutyrate
Quantity
40 g
Type
reactant
Reaction Step One


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Yield
56.1%
Identifiers


|
REACTION_CXSMILES
|
C([S:4][CH:5]([CH3:13])[CH:6]([CH3:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=O)C.[O-]CC.[Na+].C(O)(=O)C>C(O)C>[SH:4][CH:5]([CH3:13])[CH:6]([CH3:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:1.2|
|
Inputs


Step One
|
Name
|
ethyl 3-acetylthio-2-methylbutyrate
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)SC(C(C(=O)OCC)C)C
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ethanol was evaporated off under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition of an aqueous sodium chloride solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
to the residue, extraction with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed successively with a saturated aqueous sodium bicarbonate solution and brine (twice)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent in the organic layer was evaporated off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
vacuum distillation (35 to 36° C./2 torr)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
SC(C(C(=O)OCC)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.63 g | |
| YIELD: PERCENTYIELD | 56.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 56.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
